molecular formula C10H9BrClNO B1384738 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol CAS No. 2288082-97-1

2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol

Cat. No.: B1384738
CAS No.: 2288082-97-1
M. Wt: 274.54 g/mol
InChI Key: LVAKICUXFFJTCD-UHFFFAOYSA-N
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Description

2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine and chlorine substitution on the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol typically involves the following steps:

    Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 7 and 4 positions, respectively. This can be achieved using bromine and chlorine reagents under controlled conditions.

    Formation of Ethan-1-ol Side Chain: The ethan-1-ol side chain is introduced through a nucleophilic substitution reaction. This involves reacting the halogenated indole with an appropriate nucleophile, such as an alcohol or an alkoxide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the ethan-1-ol group to an ethyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethanal or 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethanoic acid.

    Reduction: Formation of 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethane.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine and chlorine substitutions on the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The ethan-1-ol side chain may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride
  • 3-(7-Bromo-1H-indol-3-yl)-4-chloro-1H-pyrrole-2,5-dione
  • 2-(7-Bromo-2-pyridin-2-yl-1H-indol-3-yl)ethylamine hydrochloride

Uniqueness

2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the ethan-1-ol side chain also distinguishes it from other similar compounds, potentially affecting its solubility and interaction with biological targets.

Biological Activity

2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol, with the CAS number 2288082-97-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.

The molecular formula of this compound is C11H10BrClN2OC_{11}H_{10}BrClN_2O, with a molecular weight of 274.54 g/mol. Its structural characteristics contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound has been evaluated against several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 259233.90
MRSA ATCC 43300<1.00
Mycobacterium tuberculosis H37Rv0.98

These results indicate that the compound exhibits significant antibacterial properties, particularly against MRSA, which is crucial given the global health challenges posed by antibiotic resistance .

Antifungal Activity

The compound has also been assessed for its antifungal properties against Candida albicans. The results showed moderate activity with an MIC of approximately 7.80 µg/mL . This suggests potential applications in treating fungal infections alongside bacterial ones.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

In vitro studies demonstrated that the compound effectively inhibited the growth of cancer cells, including A549 lung cancer cells. The IC50 values for different cell lines were reported as follows:

Cancer Cell LineIC50 (µM)
A549 (lung cancer)5.6
HepG2 (hepatocellular carcinoma)8.4

The mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with cancer cell proliferation .

Case Studies

Several case studies have documented the biological effects of indole derivatives similar to this compound. For instance, compounds with similar indole structures have shown enhanced antiplasmodial activity and synergistic effects when combined with established treatments like chloroquine . These findings underscore the potential for developing new therapeutic agents based on indole derivatives.

Properties

IUPAC Name

2-(7-bromo-4-chloro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-7-1-2-8(12)9-6(3-4-14)5-13-10(7)9/h1-2,5,13-14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAKICUXFFJTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CN2)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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